Cas no 688356-46-9 (N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide)

Technical Introduction: N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a synthetic quinazoline derivative with potential applications in medicinal chemistry and biochemical research. Its structure incorporates a cyclohexyl acetamide moiety linked to a quinazoline core via a sulfanyl bridge, further functionalized with a 3,5-dimethoxyphenylamino group. This compound is of interest due to its ability to modulate biological pathways, particularly in kinase inhibition or receptor binding studies. The presence of methoxy and sulfanyl groups enhances its solubility and binding affinity, making it a valuable intermediate for targeted drug development. Its well-defined synthetic route ensures high purity and reproducibility, supporting rigorous research applications.
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide structure
688356-46-9 structure
Product Name:N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
CAS No:688356-46-9
MF:C24H28N4O3S
MW:452.569124221802
CID:5341016
Update Time:2025-10-22

N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)acetamide
    • N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
    • N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}thio)acetamide
    • N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide
    • Inchi: 1S/C24H28N4O3S/c1-30-18-12-17(13-19(14-18)31-2)26-23-20-10-6-7-11-21(20)27-24(28-23)32-15-22(29)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,29)(H,26,27,28)
    • InChI Key: RVUGHGGSENACRG-UHFFFAOYSA-N
    • SMILES: S(C1N=C2C=CC=CC2=C(NC2C=C(C=C(C=2)OC)OC)N=1)CC(NC1CCCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 580
  • XLogP3: 5.4
  • Topological Polar Surface Area: 111

N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide Pricemore >>

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N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide Related Literature

Additional information on N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Research Brief on N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide (CAS: 688356-46-9)

N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide (CAS: 688356-46-9) is a novel quinazoline derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer therapy. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

The synthesis of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves a multi-step process, starting with the condensation of 3,5-dimethoxyaniline with 2-chloroquinazoline, followed by thioether formation and subsequent amidation. The compound's structure has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry. Its purity and stability have been rigorously assessed to ensure reproducibility in biological assays.

In vitro studies have demonstrated that N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide exhibits potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR, which are critical targets in cancer therapy. The compound's selectivity profile has been evaluated using kinase panel assays, revealing a favorable specificity for oncogenic kinases over non-target kinases. Molecular docking studies suggest that the compound binds to the ATP-binding site of these kinases, thereby disrupting their catalytic activity.

Preclinical evaluations in animal models have further highlighted the therapeutic potential of this compound. In xenograft models of non-small cell lung cancer (NSCLC) and colorectal cancer, administration of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide resulted in significant tumor growth inhibition, with minimal toxicity observed at therapeutic doses. Pharmacokinetic studies indicate that the compound has good oral bioavailability and a half-life conducive to once-daily dosing.

Despite these promising findings, challenges remain in the development of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide as a clinical candidate. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization need to be addressed in future studies. Additionally, further mechanistic studies are warranted to fully understand the compound's effects on downstream signaling pathways and its potential for combination therapy with existing anticancer agents.

In conclusion, N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide represents a promising addition to the arsenal of kinase inhibitors under investigation for cancer treatment. Its unique chemical structure and potent biological activity make it a compelling candidate for further development. Continued research efforts will be essential to translate these preclinical findings into clinical applications, ultimately benefiting patients with kinase-driven malignancies.

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